molecular formula C15H16N2O3 B6074754 N'-[(1E)-1-(2-hydroxyphenyl)propylidene]-5-methylfuran-2-carbohydrazide

N'-[(1E)-1-(2-hydroxyphenyl)propylidene]-5-methylfuran-2-carbohydrazide

Cat. No.: B6074754
M. Wt: 272.30 g/mol
InChI Key: HKCKEOHPWYVCHD-FOWTUZBSSA-N
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Description

N’-[(1E)-1-(2-hydroxyphenyl)propylidene]-5-methylfuran-2-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound is characterized by the presence of a furan ring, a hydroxyphenyl group, and a carbohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)propylideneamino]-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-3-12(11-6-4-5-7-13(11)18)16-17-15(19)14-9-8-10(2)20-14/h4-9,18H,3H2,1-2H3,(H,17,19)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCKEOHPWYVCHD-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C1=CC=C(O1)C)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)C1=CC=C(O1)C)/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)propylidene]-5-methylfuran-2-carbohydrazide typically involves the condensation reaction between 5-methylfuran-2-carbohydrazide and 1-(2-hydroxyphenyl)propan-1-one. The reaction is usually carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid under reflux conditions for several hours. The resulting solution is then cooled to room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2-hydroxyphenyl)propylidene]-5-methylfuran-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)propylidene]-5-methylfuran-2-carbohydrazide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interfere with biological processes.

    Pathways Involved: It can induce oxidative stress in cells, leading to apoptosis. The hydroxyphenyl group can participate in redox reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(2-hydroxyphenyl)propylidene]-5-methylfuran-2-carbohydrazide is unique due to the presence of the furan ring and the specific substitution pattern on the hydroxyphenyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar hydrazones.

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